2,5-Bis(pentyloxy)terephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(pentyloxy)terephthalaldehyde is an organic compound with the molecular formula C18H26O4. It is a derivative of terephthalaldehyde, where two pentyloxy groups are attached to the benzene ring at the 2 and 5 positions. This compound is primarily used in the synthesis of various organic materials and has applications in material science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pentyloxy)terephthalaldehyde typically involves the alkylation of terephthalaldehyde. One common method is the Williamson ether synthesis, where terephthalaldehyde reacts with pentyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(pentyloxy)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: 2,5-Bis(pentyloxy)terephthalic acid.
Reduction: 2,5-Bis(pentyloxy)benzyl alcohol.
Substitution: 2,5-Bis(alkoxy)terephthalaldehyde.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(pentyloxy)terephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Utilized in the development of covalent organic frameworks (COFs) and other advanced materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,5-Bis(pentyloxy)terephthalaldehyde is primarily related to its chemical reactivity. The aldehyde groups can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The pentyloxy groups provide steric hindrance and influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis(methoxy)terephthalaldehyde
- 2,5-Bis(ethoxy)terephthalaldehyde
- 2,5-Bis(butyloxy)terephthalaldehyde
Uniqueness
2,5-Bis(pentyloxy)terephthalaldehyde is unique due to the presence of pentyloxy groups, which provide specific steric and electronic properties. These properties influence its reactivity and make it suitable for particular applications in material science and organic synthesis.
Eigenschaften
Molekularformel |
C18H26O4 |
---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2,5-dipentoxyterephthalaldehyde |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-9-21-17-11-16(14-20)18(12-15(17)13-19)22-10-8-6-4-2/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
CDGFWXXDMZDXPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=C(C=C1C=O)OCCCCC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.